molecular formula C21H34O5 B12428542 Allotetrahydrocortisol-d5

Allotetrahydrocortisol-d5

Cat. No.: B12428542
M. Wt: 371.5 g/mol
InChI Key: AODPIQQILQLWGS-BPZVHUKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allotetrahydrocortisol-d5 is a deuterium-labeled stable isotope of the endogenous cortisol metabolite allo-tetrahydrocortisol (5α-THF) . It is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of cortisol and its metabolites in biological samples such as urine . Cortisol is a key steroid hormone produced by the adrenal glands that regulates a wide range of processes, including metabolism and the immune response . The metabolism of cortisol involves its reduction by 5α-reductase and other enzymes to form various tetrahydro metabolites, including allo-tetrahydrocortisol, for excretion . The ratio of cortisol metabolites (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone is a critical clinical marker for assessing 11β-hydroxysteroid dehydrogenase activity and overall cortisol metabolism . Research into these metabolic pathways provides valuable insights into conditions related to adrenal function, metabolic syndrome, chronic stress, and thyroid disorders . By using this compound as an internal standard, researchers can achieve high accuracy and reliability in their analytical data. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H34O5

Molecular Weight

371.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,13D

InChI Key

AODPIQQILQLWGS-BPZVHUKSSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

Preparation Methods

Reductive Deuteration Using Heterogeneous Catalysts

The most widely documented method for synthesizing allo-THF-d5 involves reductive deuteration of prednisolone or prednisone derivatives. In this approach, 5β-dihydrocortisol serves as the precursor, with deuterium incorporation achieved via catalytic hydrogenation under a deuterium (D₂) atmosphere. The reaction employs rhodium (5%) on alumina as the catalyst in deuterated acetic acid (CH₃COOD) at ambient temperature.

Mechanistic Pathway :

  • Selective Hydrogenation : Prednisolone undergoes hydrogenation at the Δ⁴ double bond to form 5α-dihydrocortisol, preserving the 3-keto group.
  • Deuterium Exchange : The intermediate is subjected to D₂ in CH₃COOD, facilitating deuteration at C-1–C-5 via Rh-catalyzed reductive exchange.
  • Stereochemical Control : The 5α-configuration is retained, critical for forming the allo-THF-d5 structure.

Reaction Conditions :

Parameter Value
Catalyst Rh/Al₂O₃ (5% loading)
Solvent CH₃COOD
Temperature 25°C (ambient)
Duration 24–48 hours
Isotopic Purity 74.46 atom%D (allo-THF-d5)

This method yields allo-THF-d5 with moderate isotopic enrichment, though competing hydrogenation pathways may reduce deuterium incorporation.

Characterization and Validation of allo-THF-d5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for assessing isotopic purity and structural integrity. allo-THF-d5 is derivatized as its methoxime-trimethylsilyl (MO-TMS) ether to enhance volatility. Key analytical parameters include:

GC-MS Conditions :

Column HP-1MS (30 m × 0.25 mm)
Derivatization MO-TMS
Ionization Electron impact (70 eV)
Quantitation Ion m/z 632 (M⁺)
Isotopic Purity 74.46 atom%D (allo-THF-d5)

Deuterium enrichment is calculated from the molecular ion cluster intensities, with corrections for natural isotopic abundance.

Liquid Chromatography-High-Resolution MS (LC-HRMS)

LC-HRMS enables direct analysis without derivatization, leveraging HILIC (hydrophilic interaction liquid chromatography) for polar steroid separations. A BEH Amide column (2.1 × 100 mm, 1.7 μm) with 10 mM ammonium acetate/acetonitrile gradients achieves baseline resolution of allo-THF-d5 from endogenous steroids.

Performance Metrics :

Parameter Value
Retention Time 12.8 min
Mass Accuracy <5 ppm
LOQ 0.1 ng/mL

This method is ideal for quantifying allo-THF-d5 in biological matrices, with recoveries >85% in urine and serum.

Optimization Strategies for Enhanced Deuteration

Catalyst Screening

Rhodium-based catalysts outperform palladium or platinum in deuteration efficiency. Comparative studies show:

Catalyst Deuteration Efficiency (%)
Rh/Al₂O₃ 74.46
Pd/C 58.21
PtO₂ 62.90

Rhodium’s superior π-complexation with steroid rings facilitates selective deuterium insertion.

Solvent Effects

Polar aprotic solvents (e.g., CH₃COOD) enhance deuteration kinetics by stabilizing charged intermediates. Acetic acid-d4 increases deuterium uptake by 15% compared to non-deuterated solvents.

Applications of allo-THF-d5 in Biomedical Research

Isotope Dilution Mass Spectrometry (IDMS)

allo-THF-d5 serves as an internal standard for quantifying endogenous tetrahydrocortisol in urine, correcting for matrix effects and ionization variability.

Metabolic Pathway Tracing

Deuterium labels enable tracking of cortisol metabolism in vivo, elucidating disorders like Cushing’s syndrome and adrenal insufficiency.

Chemical Reactions Analysis

Types of Reactions

Allotetrahydrocortisol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various deuterium-labeled cortisol and cortisone derivatives, which are used in metabolic studies and drug development .

Scientific Research Applications

Allotetrahydrocortisol-d5, a deuterium-labeled form of Allotetrahydrocortisol, is utilized in scientific research for its unique properties and applications. Allotetrahydrocortisol (5α-Tetrahydrocortisol) is a metabolite of cortisol, the primary glucocorticoid in humans, produced in the adrenal cortex and is crucial in various physiological processes . The deuterium labeling enhances its stability and enables precise tracking in biochemical studies.

Scientific Research Applications

  • Tracking Cortisol Metabolism this compound allows precise tracking in metabolic studies without interference from endogenous compounds.
  • Glucocorticoid Activity this compound can be used to study the effects of cortisol without the interference of the body's natural hormone levels.
  • Enzyme Interaction Studies Interaction studies involving tetrahydrocortisol-d5 focus on its metabolic pathways and interactions with enzymes such as 11β-hydroxysteroid dehydrogenase. These studies help elucidate how this compound influences glucocorticoid receptor activity and its broader implications for health conditions like obesity, diabetes, and cardiovascular diseases.

Isotopic Labeling

  • Precise Tracking The uniqueness of Tetrahydrocortisol-d5 lies in its isotopic labeling. This allows for precise tracking in metabolic studies without interference from endogenous compounds.
  • Metabolic Dynamics Its characteristic is particularly valuable for research applications focused on understanding cortisol dynamics and related physiological processes.

Structural Comparison of Steroid Compounds

Tetrahydrocortisol-d5 shares structural similarities with other steroid compounds:

Compound NameStructure/PropertiesUnique Features
CortisolPrimary glucocorticoid hormone; regulates metabolismDirectly involved in stress response
TetrahydrocortisoneMetabolite of cortisol; less active than cortisolImportant in glucocorticoid receptor binding
PrednisoloneSynthetic corticosteroid; anti-inflammatory propertiesUsed clinically for various inflammatory conditions
Allo-tetrahydrocortisolIsomer of tetrahydrocortisol; different biological activityDistinct metabolic pathway effects

Research Areas

  • Metabolic Pathways Studies of tetrahydrocortisol-d5 include its metabolic pathways and interactions with enzymes such as 11β-hydroxysteroid dehydrogenase. These studies elucidate how this compound influences glucocorticoid receptor activity and its broader implications for health conditions like obesity, diabetes, and cardiovascular diseases.
  • Stress and Related Disorders The urinary ratio of tetrahydrocortisol to tetrahydrocortisone can indicate the activity of 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism. This ratio is often used as a biomarker for stress and related disorders.
  • Diabetes Research Phenolic compounds are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis .

Study of 11β-HSD Activity

  • Glucocorticoid Production Endogenous glucocorticoid production and 11β-HSD activities are altered in prednisolone-treated renal transplant recipients .
  • (THF+alloTHF)/THE Ratio Lower total urinary metabolite excretion and higher urinary (THF+alloTHF)/THE ratio were associated with increased risk of mortality, independent of various factors .

Clinical Significance

  • Adrenal Crisis Patients susceptible to an adrenal crisis demonstrated differences in cortisol and cortisone excretion as well as in pharmacodynamics .
  • Adrenal Tumor and CAH Analyses of urinary steroid profiles is a good method for detection of characteristic changes in patients with adrenal tumor and CAH .

Mechanism of Action

Allotetrahydrocortisol-d5 exerts its effects by mimicking the behavior of cortisol in the body. It interacts with glucocorticoid receptors and influences various metabolic pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of cortisol .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₁H₂₉D₅O₅ (deuterated form; non-deuterated: C₂₁H₃₄O₅) .
  • Molecular Weight: ~371.5 g/mol (vs. 366.5 g/mol for non-deuterated ATHF) .
  • Purity : ≥98% (isotopic purity ≥98%) .
  • Structural Features : The "allo" configuration (5α-hydrogen) distinguishes it from tetrahydrocortisol (5β-hydrogen). The A-ring is fully reduced (tetrahydro form), and deuterium substitution occurs at specific positions to minimize isotopic interference in MS analysis .

Comparison with Structurally Similar Compounds

Tetrahydrocortisol (THF)

  • Molecular Formula : C₂₁H₃₄O₅ .
  • Molecular Weight : 366.5 g/mol .
  • Key Differences: Stereochemistry: THF has a 5β-hydrogen configuration, whereas ATHF has a 5α-hydrogen ("allo" form) . Physicochemical Properties: ATHF has a higher melting point (244.5°C vs. Analytical Utility: THF is a major urinary metabolite of cortisol, while ATHF is a minor metabolite. Both require deuterated analogs (e.g., ATHF-d5) for precise quantification in LC-MS/MS .

Cortisol-d5

  • Molecular Formula : C₂₁H₂₅D₅O₅ .
  • Molecular Weight : 367.5 g/mol .
  • Key Differences: Structure: Cortisol-d5 is the deuterated form of cortisol (non-reduced A-ring), whereas ATHF-d5 is a reduced metabolite. Application: Cortisol-d5 is used to measure intact cortisol levels, while ATHF-d5 targets reduced metabolites, offering complementary roles in steroid profiling .

20-beta-Dihydrocortisol

  • Molecular Formula : C₂₁H₃₂O₅ .
  • Molecular Weight : 364.49 g/mol .
  • Key Differences: Reduction Site: 20-beta-Dihydrocortisol is reduced at the C20 ketone group, whereas ATHF-d5 is reduced at the A-ring. Function: This compound is a minor cortisol metabolite with unclear clinical significance compared to ATHF, which is a well-characterized biomarker in adrenal disorders .

Tetrahydro-11-deoxy Cortisol-d5 21-O-β-D-Glucuronide

  • Molecular Formula : C₂₇H₃₃D₅O₁₁ (estimated) .
  • Molecular Weight : ~575–580 g/mol (glucuronide adds ~176 g/mol) .
  • Key Differences: Conjugation: The glucuronide group increases water solubility, altering chromatographic retention times compared to non-conjugated ATHF-d5. Application: Used to quantify conjugated steroid metabolites in urine, whereas ATHF-d5 typically measures free metabolites in plasma .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature LogP Melting Point (°C) Primary Application
Allotetrahydrocortisol-d5 C₂₁H₂₉D₅O₅ ~371.5 5α-hydrogen, A-ring reduced, deuterated 1.65* 244.5* LC-MS/MS internal standard
Tetrahydrocortisol (THF) C₂₁H₃₄O₅ 366.5 5β-hydrogen, A-ring reduced N/A N/A Urinary cortisol metabolite
Cortisol-d5 C₂₁H₂₅D₅O₅ 367.5 Non-reduced A-ring, deuterated N/A N/A Plasma cortisol quantification
20-beta-Dihydrocortisol C₂₁H₃₂O₅ 364.49 C20 ketone reduced N/A N/A Minor cortisol metabolite
Tetrahydro-11-deoxy Cortisol-d5 Glucuronide C₂₇H₃₃D₅O₁₁ ~580 Glucuronidated at C21, deuterated N/A N/A Urinary conjugated metabolite analysis

*Data from non-deuterated ATHF .

Analytical and Clinical Significance

  • LC-MS/MS Performance: Deuterated analogs like ATHF-d5 minimize matrix effects and ion suppression, improving assay accuracy. For example, ATHF-d5 co-elutes with endogenous ATHF but is distinguished via mass shift (e.g., m/z 367 → 372) .
  • Metabolic Pathways: ATHF is a product of cortisol metabolism via 5α-reductase, while THF is formed via 5β-reductase. Their ratios help diagnose disorders like congenital adrenal hyperplasia .
  • Stability: Deuterated compounds exhibit similar stability to non-deuterated forms but require storage at -20°C to prevent isotopic exchange .

Biological Activity

Allotetrahydrocortisol-d5 is a deuterated derivative of the steroid hormone tetrahydrocortisol, which is itself a metabolite of cortisol. This compound is particularly significant in biological research due to its unique isotopic labeling, which enhances its stability and allows for precise tracking in various biochemical studies. The following sections detail the biological activity, metabolic pathways, and implications of this compound based on diverse research findings.

1. Overview of this compound

This compound (A-THF-d5) is recognized for its role as a stable isotope-labeled analog of allotetrahydrocortisol, a metabolite of cortisol. The deuterium labeling (indicated by "d5") replaces five hydrogen atoms with deuterium, which aids in distinguishing it from endogenous cortisol during metabolic studies. This property is crucial for understanding cortisol dynamics without interference from the body's natural hormone levels.

This compound exhibits biological activities similar to those of cortisol, primarily influencing metabolic pathways and stress responses. It interacts with glucocorticoid receptors, thereby modulating gene expression related to metabolism, immune response, and stress adaptation .

2.2 Metabolic Pathways

Research indicates that the urinary ratio of tetrahydrocortisol to tetrahydrocortisone serves as a biomarker for assessing the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critical in cortisol metabolism. Elevated levels of A-THF-d5 can indicate altered glucocorticoid metabolism, which may be associated with conditions such as obesity and diabetes .

3.1 Clinical Studies and Case Reports

Several studies have explored the pharmacokinetics and pharmacodynamics of hydrocortisone and its metabolites, including A-THF-d5. A notable study compared continuous subcutaneous hydrocortisone infusion with oral hydrocortisone replacement therapy, revealing that continuous infusion resulted in more stable cortisol levels and improved health-related quality of life metrics among patients with adrenal insufficiency .

3.2 Urinary Metabolite Ratios

A study involving urinary metabolite profiles found that lower total urinary metabolite excretion correlated with increased mortality risk among kidney transplant recipients. Specifically, higher ratios of tetrahydrocortisol and allotetrahydrocortisol were associated with better health outcomes, highlighting their potential as biomarkers in clinical settings .

4. Comparative Analysis of Steroid Metabolites

The following table summarizes key steroid compounds related to this compound:

Compound NameStructure/PropertiesUnique Features
CortisolPrimary glucocorticoid hormoneDirectly involved in stress response
TetrahydrocortisoneMetabolite of cortisolLess active than cortisol
AllotetrahydrocortisolIsomer with different biological activityDistinct metabolic pathway effects
This compoundStable isotope-labeled derivativeAllows for precise tracking in metabolic studies

5. Implications for Health Conditions

Research indicates that alterations in the levels and ratios of glucocorticoid metabolites can have significant implications for various health conditions:

  • Stress Response : Elevated levels of A-THF-d5 may indicate heightened stress responses or adrenal dysfunction.
  • Metabolic Disorders : Changes in glucocorticoid metabolism are closely linked to obesity and diabetes, making A-THF-d5 a potential target for therapeutic interventions.
  • Cardiovascular Health : The relationship between glucocorticoid metabolites and cardiovascular diseases suggests that monitoring these levels could provide insights into patient management strategies.

6. Conclusion

This compound serves as a valuable tool in biochemical research due to its stable isotopic labeling and ability to mimic the biological activities of cortisol without interference from endogenous hormones. Its role in metabolic pathways, stress response modulation, and potential implications for various health conditions underscore its significance in both clinical and research settings.

Q & A

Q. What guidelines ensure ethical reporting of this compound’s isotopic effects in preclinical studies?

  • Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, disclosing deuterium’s metabolic impact. Report isotopic purity, synthesis protocols, and stability data in supplementary materials. Cite prior work on deuterated steroids to avoid redundant claims .

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